

# Spectroscopic Characterization of Butyl Dihydrogen Phosphate: A Technical Guide

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## Compound of Interest

Compound Name: *Butyl dihydrogen phosphate*

Cat. No.: B039005

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This technical guide provides a comprehensive overview of the spectroscopic data for **butyl dihydrogen phosphate**, a molecule of interest in various chemical and pharmaceutical contexts. Due to a limited amount of publicly available, experimentally derived data for this specific molecule, this guide presents predicted spectroscopic values. For comparative purposes, experimental data for the closely related compound, dibutyl phosphate, is also included. Detailed experimental protocols for acquiring nuclear magnetic resonance (NMR) and infrared (IR) spectra are provided to assist researchers in their analytical endeavors.

## Spectroscopic Data

The structural elucidation of **butyl dihydrogen phosphate** relies on a combination of spectroscopic techniques, primarily NMR and IR spectroscopy. While experimental spectra for **butyl dihydrogen phosphate** are not readily available, computational predictions provide valuable insights into its characteristic spectral features.

## Predicted Spectroscopic Data for Butyl Dihydrogen Phosphate

The following tables summarize the predicted NMR and IR spectroscopic data for **butyl dihydrogen phosphate**. These predictions are based on computational models and analogies to similar organophosphate compounds.[\[1\]](#)

Table 1: Predicted  $^1\text{H}$  NMR Spectroscopic Data for **Butyl Dihydrogen Phosphate**

Chemical Shift (ppm)	Multiplicity	Integration	Assignment
~10-12	Singlet (broad)	2H	P-OH
~3.8-4.0	Triplet	2H	P-O-CH <sub>2</sub>
~1.6-1.8	Sextet	2H	P-O-CH <sub>2</sub> -CH <sub>2</sub>
~1.3-1.5	Sextet	2H	CH <sub>2</sub> -CH <sub>3</sub>
~0.9	Triplet	3H	CH <sub>3</sub>

Table 2: Predicted  $^{13}\text{C}$  NMR Spectroscopic Data for **Butyl Dihydrogen Phosphate**

Chemical Shift (ppm)	Assignment
~65-70	P-O-CH <sub>2</sub>
~30-35	P-O-CH <sub>2</sub> -CH <sub>2</sub>
~18-22	CH <sub>2</sub> -CH <sub>3</sub>
~13-15	CH <sub>3</sub>

Table 3: Predicted  $^{31}\text{P}$  NMR Spectroscopic Data for **Butyl Dihydrogen Phosphate**

Chemical Shift (ppm)	Multiplicity	Assignment
~0-2	Singlet	P

Note: Referenced to 85%  
 $\text{H}_3\text{PO}_4$ .

Table 4: Predicted IR Absorption Bands for **Butyl Dihydrogen Phosphate**

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
2960-2870	Strong	C-H stretching (alkyl)
2500-3000	Broad	O-H stretching (P-OH)
1200-1250	Strong	P=O stretching
1000-1050	Strong	P-O-C stretching
900-950	Medium	P-OH bending

## Experimental Spectroscopic Data for Dibutyl Phosphate (for comparison)

The following tables present experimental NMR data for dibutyl phosphate, a structurally analogous compound. This data can serve as a useful reference for the interpretation of predicted or experimentally determined spectra of **butyl dihydrogen phosphate**.

Table 5: Experimental <sup>1</sup>H NMR Spectroscopic Data for Dibutyl Phosphate[2]

Chemical Shift (ppm)	Multiplicity	Integration	Assignment
8.5	Singlet	1H	P-OH
4.03	Multiplet	4H	P-O-CH <sub>2</sub>
1.66	Multiplet	4H	P-O-CH <sub>2</sub> -CH <sub>2</sub>
1.43	Multiplet	4H	CH <sub>2</sub> -CH <sub>3</sub>
0.94	Triplet	6H	CH <sub>3</sub>

Note: Spectrum acquired in CDCl<sub>3</sub> at 90 MHz. J(P-31, B)=6.5Hz.[2]

Table 6: Experimental <sup>13</sup>C NMR Spectroscopic Data for Dibutyl Phosphate

Chemical Shift (ppm)	Assignment
67.5	P-O-CH <sub>2</sub>
32.5	P-O-CH <sub>2</sub> -CH <sub>2</sub>
18.8	CH <sub>2</sub> -CH <sub>3</sub>
13.7	CH <sub>3</sub>

Note: Spectrum acquired in CDCl<sub>3</sub>.

## Experimental Protocols

The following are generalized protocols for acquiring NMR and IR spectra of organophosphate compounds like **butyl dihydrogen phosphate**. Instrument parameters should be optimized for the specific sample and spectrometer used.

### Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:[3][4]

- Weigh approximately 10-20 mg of the **butyl dihydrogen phosphate** sample into a clean, dry vial.
- Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl<sub>3</sub>, D<sub>2</sub>O, DMSO-d<sub>6</sub>). The choice of solvent will depend on the solubility of the sample and the desired chemical shift referencing.
- Gently agitate the vial to ensure the sample is fully dissolved. If necessary, use a vortex mixer or sonicator.
- Using a Pasteur pipette, transfer the solution into a clean 5 mm NMR tube. Ensure there are no solid particles in the solution.
- Cap the NMR tube securely.

Data Acquisition:[5]

- $^1\text{H}$  NMR:
  - Acquire the spectrum using a standard pulse sequence.
  - Set the spectral width to approximately 0-15 ppm.
  - Use a sufficient number of scans to achieve a good signal-to-noise ratio.
  - Employ a relaxation delay of 1-5 seconds to ensure accurate integration.
- $^{13}\text{C}$  NMR:
  - Acquire the spectrum with proton decoupling to simplify the spectrum.
  - Set a wider spectral width, typically 0-220 ppm.
  - A larger number of scans and a longer acquisition time will be necessary due to the low natural abundance of  $^{13}\text{C}$ .
- $^{31}\text{P}$  NMR:
  - Use a broadband probe tuned to the  $^{31}\text{P}$  frequency.
  - The spectrum is typically acquired with proton decoupling.
  - Chemical shifts are referenced to an external standard of 85%  $\text{H}_3\text{PO}_4$ .

## Fourier-Transform Infrared (FT-IR) Spectroscopy

Sample Preparation (Neat Liquid):[\[6\]](#)[\[7\]](#)

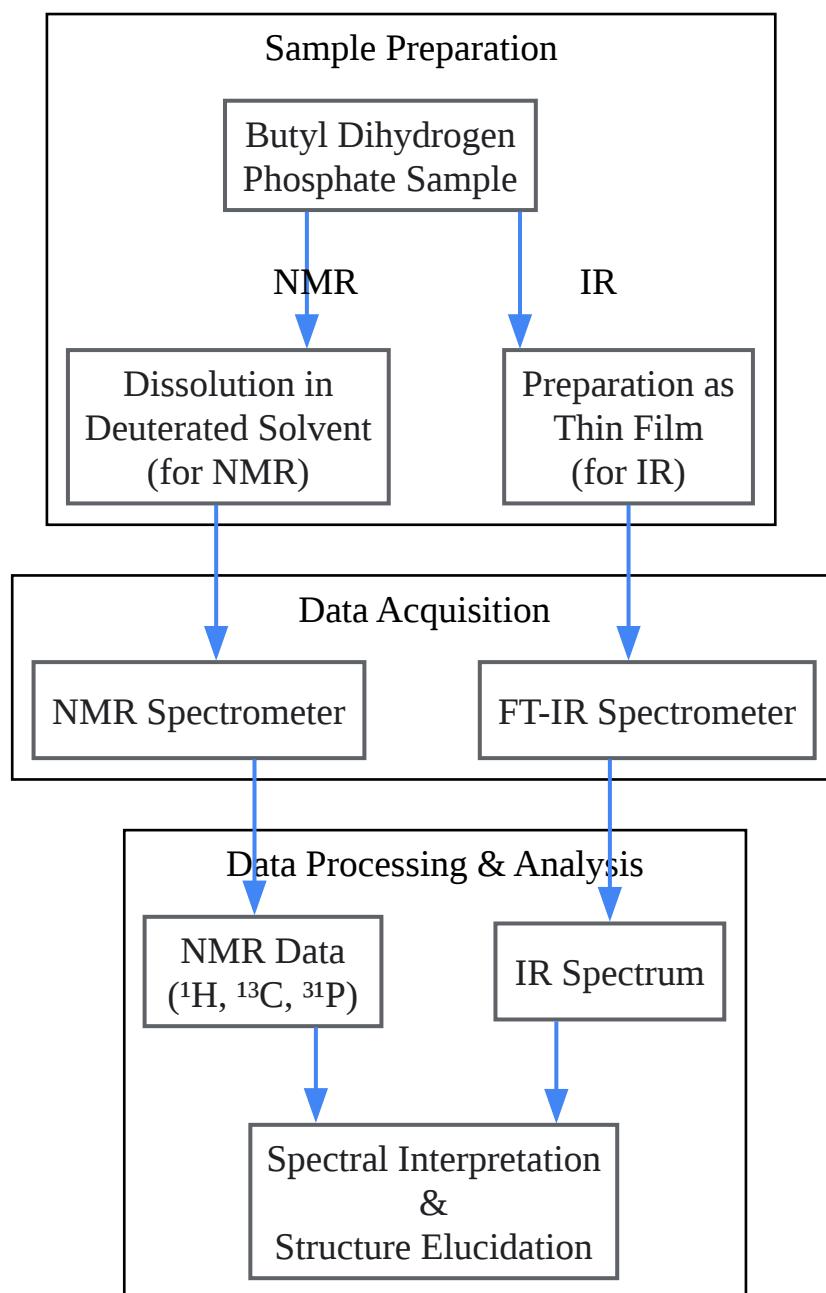
- Place a small drop of the liquid **butyl dihydrogen phosphate** sample onto the surface of a clean, dry salt plate (e.g., NaCl or KBr).
- Carefully place a second salt plate on top of the first, spreading the liquid into a thin, uniform film.
- Alternatively, for Attenuated Total Reflectance (ATR) FT-IR, place a small drop of the sample directly onto the ATR crystal.[\[7\]](#)

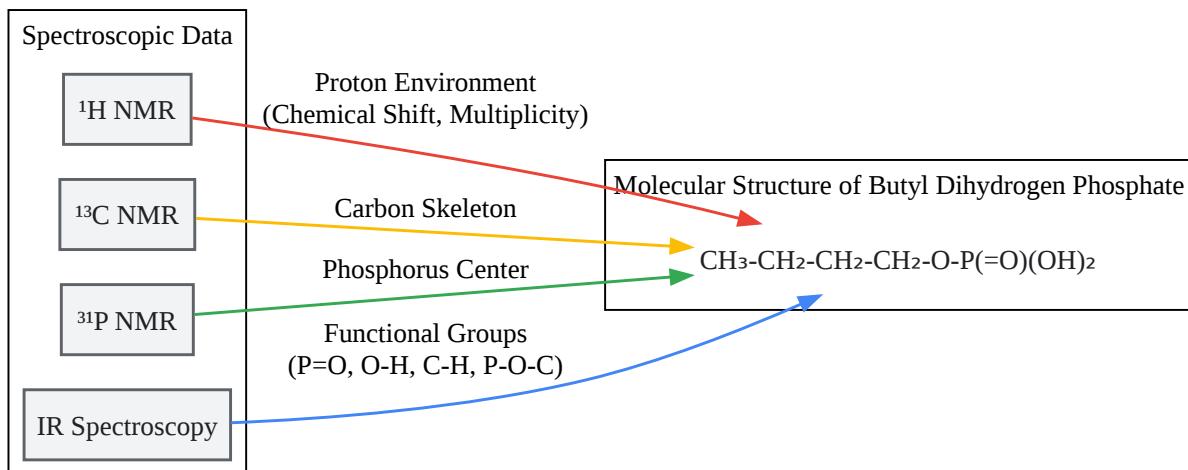
## Data Acquisition:[1]

- Record the spectrum using a Fourier Transform Infrared (FT-IR) spectrometer.
- Collect the spectra over a typical range of 4000-400  $\text{cm}^{-1}$ .
- Acquire a background spectrum of the clean, empty salt plates or ATR crystal.
- Subtract the background spectrum from the sample spectrum to obtain the final infrared spectrum of the compound.

## Visualizations

The following diagrams illustrate the workflow for spectroscopic analysis and the relationship between spectroscopic data and the molecular structure of **butyl dihydrogen phosphate**.





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